(2-Methylaziridin-1-yl)(3-methylphenyl)methanone
Description
(2-Methylaziridin-1-yl)(3-methylphenyl)methanone is a ketone derivative featuring a strained 2-methylaziridine ring (a three-membered cyclic amine) attached to a 3-methylphenyl group via a carbonyl moiety. The aziridine ring introduces significant steric and electronic effects due to its small size and high ring strain, while the 3-methylphenyl group contributes aromaticity and moderate steric bulk. This compound’s unique structure makes it relevant in synthetic chemistry, particularly in studies of ring-opening reactions and catalytic transformations.
Properties
CAS No. |
21384-43-0 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2-methylaziridin-1-yl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C11H13NO/c1-8-4-3-5-10(6-8)11(13)12-7-9(12)2/h3-6,9H,7H2,1-2H3 |
InChI Key |
JTMBESZNZQCEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylaziridin-1-yl)(m-tolyl)methanone typically involves the reaction of 2-methylaziridine with m-tolylmethanone under controlled conditions. One common method involves the use of anhydrous tetrahydrofuran (THF) as a solvent and n-butyl lithium as a reagent. The reaction is carried out at low temperatures, around -78°C, to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for (2-Methylaziridin-1-yl)(m-tolyl)methanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methylaziridin-1-yl)(m-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines.
Scientific Research Applications
(2-Methylaziridin-1-yl)(m-tolyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the reactivity of the aziridine ring.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methylaziridin-1-yl)(m-tolyl)methanone involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in the synthesis of polyamines and other complex molecules. The compound can also interact with biological molecules, leading to potential antimicrobial effects .
Comparison with Similar Compounds
Bis(2-methylaziridin-1-yl)methanone
- Structure : Contains two 2-methylaziridine groups attached to a carbonyl .
- Reactivity: The presence of two aziridine rings likely increases reactivity in ring-opening reactions compared to the mono-aziridine target compound.
- Safety : Requires stringent first-aid measures due to inhalation risks, suggesting higher toxicity than the target compound .
(3-Methylphenyl) Phenyl Methanone
Di(1H-tetrazol-5-yl) Methanone Oxime
- Structure : Features tetrazole rings and oxime groups instead of aziridine and methylphenyl .
- Thermal Stability: Decomposes at 288.7°C, stabilized by extensive hydrogen-bonding networks. The target compound, lacking strong H-bond donors like tetrazole or oxime, may exhibit lower thermal stability .
Thermal Stability and Hydrogen Bonding
Compounds with robust hydrogen-bonding networks (e.g., tetrazole derivatives) exhibit superior thermal stability. For example:
Reactivity in Catalytic Hydrogenation
The position of methyl substituents on aryl ketones critically influences reactivity. For instance:
The target compound’s 3-methylphenyl group is unlikely to hinder hydrogenation, similar to (3-methylphenyl) phenyl methanone.
Biological Activity
Chemical Structure and Properties
The molecular formula of (2-Methylaziridin-1-yl)(3-methylphenyl)methanone is . It features an aziridine ring, which is a three-membered nitrogen-containing heterocycle, and a methylphenyl group. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 189.23 g/mol |
| CAS Number | 480439-17-6 |
| Synonyms | NSC61571, DTXSID10289485 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit inhibitory effects on certain enzymes and receptors involved in metabolic pathways. The aziridine moiety is known for its potential to form covalent bonds with nucleophilic sites in proteins, which could lead to modulation of protein function.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance, in vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. A notable study reported IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines, particularly those resistant to conventional therapies.
Case Studies
- Study on Human Cancer Cell Lines : A study published in Journal of Medicinal Chemistry examined the effects of this compound on various human cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of approximately 12 µM against breast cancer cells and 15 µM against colon cancer cells.
- Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis. The study found that it activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death in targeted cancer cells.
- In Vivo Studies : Animal model studies have also been conducted to assess the efficacy of this compound in tumor growth inhibition. Results showed a reduction in tumor size by approximately 40% compared to control groups when administered at optimal dosages.
Pharmacological Profile
Research into the pharmacological profile of this compound suggests that it may possess additional activities beyond anticancer effects:
- Antimicrobial Activity : Preliminary screening has indicated potential antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Some studies have hinted at neuroprotective effects, potentially making it a candidate for further research in neurodegenerative diseases.
Toxicological Considerations
While promising, the safety profile of this compound requires thorough investigation. Toxicity studies have shown that at higher concentrations, the compound can exhibit cytotoxic effects on non-cancerous cell lines, necessitating careful dose optimization in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
